

# 3-Amino-5-bromo-2-methylpyridine: A Technical Overview

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## Compound of Interest

Compound Name: 5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001

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This technical guide provides a summary of the available characterization data and synthetic methodologies for 3-Amino-5-bromo-2-methylpyridine. Due to the limited availability of comprehensive data for this specific isomer, this document also includes data for related isomers to offer a broader context for researchers in the field.

## Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-5-bromo-2-methylpyridine are summarized below.

Property	Value	Source
CAS Number	914358-73-9	VSNCHEM[1]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	VSNCHEM[1]
Molecular Weight	187.04 g/mol	VSNCHEM[1]

## Spectroscopic Data

Detailed spectroscopic data for 3-Amino-5-bromo-2-methylpyridine is limited in publicly accessible databases. However, a proton NMR spectrum is available. For comparative

purposes, more extensive spectroscopic data for the isomers, 2-Amino-5-bromo-3-methylpyridine and 2-Amino-3-bromo-5-methylpyridine, are also presented.

### 3-Amino-5-bromo-2-methylpyridine (CAS: 914358-73-9)

Data Type	Details
<sup>1</sup> H NMR	A proton NMR spectrum is available through ChemicalBook. <a href="#">[2]</a>

## Characterization Data of Isomers

For the purpose of aiding researchers, the following tables summarize the more readily available data for key isomers of 3-Amino-5-bromo-2-methylpyridine.

Table 1: Characterization Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

Data Type	Value	Source
Melting Point	88-95 °C	Sigma-Aldrich
94 °C	Lab Pro Inc <a href="#">[3]</a>	
Mass Spectrometry	GC-MS data available.	PubChem <a href="#">[4]</a>
IR Spectroscopy	FTIR and ATR-IR spectra available.	PubChem <a href="#">[4]</a>
Raman Spectroscopy	FT-Raman spectrum available.	PubChem <a href="#">[4]</a>

Table 2: Characterization Data for 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7)

Data Type	Value	Source
<sup>1</sup> H NMR	Spectrum available.	ChemicalBook <a href="#">[5]</a>
Mass Spectrometry	Electron ionization mass spectrum available.	NIST WebBook <a href="#">[6]</a>
IR Spectroscopy	IR Spectrum available.	NIST WebBook <a href="#">[6]</a>

## Experimental Protocols

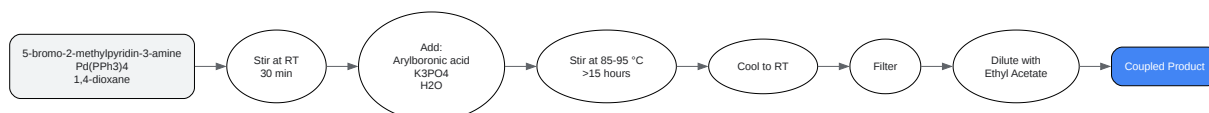
Detailed experimental protocols for the synthesis of 3-Amino-5-bromo-2-methylpyridine are not extensively documented. However, protocols for its use in further reactions, such as Suzuki cross-coupling, and for the synthesis of its isomers are available and provide valuable insights into its reactivity and potential synthetic routes.

### Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine

A general procedure for the Suzuki cross-coupling reaction of **5-bromo-2-methylpyridin-3-amine** (an alternative name for 3-Amino-5-bromo-2-methylpyridine) with various arylboronic acids has been reported.[7]

Procedure:

- In a Schlenk flask, mix **5-bromo-2-methylpyridin-3-amine** (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).
- Stir the mixture at room temperature for 30 minutes.
- Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
- Stir the reaction mixture at 85–95 °C for over 15 hours.
- After cooling to room temperature, filter the mixture.
- Dilute the filtrate with ethyl acetate (50 mL) for further purification.



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Caption: Suzuki Cross-Coupling Workflow.

## Synthesis of 2-bromo-5-methylpyridin-3-amine (Isomer)

A synthetic route to the isomer 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine has been described.[8]

Procedure:

- Slowly add acetic acid (5 mL) dropwise to iron powder (1.11 g, 19.8 mmol) and heat the mixture to 80 °C.
- Add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.
- Continue stirring for 30 minutes after the addition is complete.
- Stir the reaction mixture at room temperature for 16 hours.
- Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.
- The subsequent workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration to yield the product.

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Caption: Synthesis of 2-bromo-5-methylpyridin-3-amine.

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